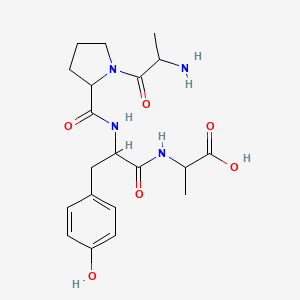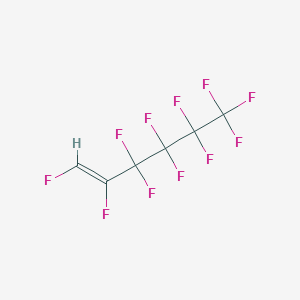
9-(4-Bromonaphthalen-1-yl)-10-phenylanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Its chemical formula is C₂₄H₁₆BrC₁₄H₁₀ , and its molecular weight is approximately 394.3 g/mol.
9-(4-Bromonaphthalen-1-yl)-10-phenylanthracene: is a polycyclic aromatic hydrocarbon (PAH) with a complex structure. It combines a naphthalene unit (with a bromine substitution at position 4) and an anthracene unit (with a phenyl group at position 10).
Métodos De Preparación
Synthetic Routes: One common synthetic route involves coupling a bromonaphthaleneboronic acid with a phenylacetylene derivative using a palladium-catalyzed Suzuki coupling reaction. The bromonaphthaleneboronic acid serves as the bromine source.
Reaction Conditions: The reaction typically occurs in an organic solvent (e.g., toluene or DMF) with a base (such as potassium carbonate) and a palladium catalyst (e.g., Pd(PPh₃)₄).
Industrial Production: While not widely produced industrially, research laboratories synthesize this compound for scientific investigations.
Análisis De Reacciones Químicas
Reactivity: 9-(4-Bromonaphthalen-1-yl)-10-phenylanthracene can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Researchers study this compound’s photophysical properties, such as fluorescence and phosphorescence, due to its extended π-conjugated system.
Biology: It may serve as a fluorescent probe for cellular imaging or as a building block for functional materials.
Medicine: Investigations into its potential as an anticancer agent or for other therapeutic applications.
Industry: Limited industrial applications, but it could find use in OLEDs or other optoelectronic devices.
Mecanismo De Acción
- The exact mechanism of action depends on the specific context (e.g., biological or chemical). It likely involves interactions with cellular receptors or participation in photochemical processes.
Comparación Con Compuestos Similares
Similar Compounds: Other polycyclic aromatic hydrocarbons (PAHs) with similar structures, such as anthracene derivatives or naphthalene derivatives.
Uniqueness: The combination of the bromonaphthalene and phenylanthracene moieties makes this compound unique.
Propiedades
Fórmula molecular |
C30H19Br |
|---|---|
Peso molecular |
459.4 g/mol |
Nombre IUPAC |
9-(4-bromonaphthalen-1-yl)-10-phenylanthracene |
InChI |
InChI=1S/C30H19Br/c31-28-19-18-27(21-12-4-5-13-22(21)28)30-25-16-8-6-14-23(25)29(20-10-2-1-3-11-20)24-15-7-9-17-26(24)30/h1-19H |
Clave InChI |
AWBVADGVTVEIMG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=C(C6=CC=CC=C65)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-4-carboxylic acid](/img/structure/B12107136.png)

![(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-methoxyphenyl)-N-[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]propanamide](/img/structure/B12107143.png)

![6,7-dihydroxy-1,6-dimethyl-2,7,8,9-tetrahydro-1H-naphtho[1,2-g][1]benzofuran-10,11-dione](/img/structure/B12107151.png)



![(2,2-Dimethyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl) benzoate](/img/structure/B12107174.png)



